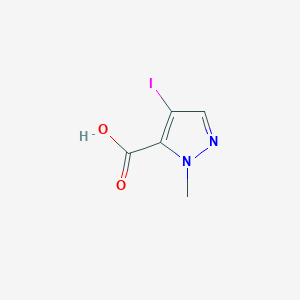

4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRMOKQNOJYMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350098 | |

| Record name | 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75092-30-7 | |

| Record name | 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of a feasible synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a multi-step process. A logical and commonly employed route begins with the construction of the pyrazole core, followed by iodination and subsequent hydrolysis of an ester intermediate. This guide will focus on a three-step synthesis starting from a suitable pyrazole ester precursor.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The initial step involves the synthesis of the core pyrazole structure, ethyl 1-methyl-1H-pyrazole-5-carboxylate. This can be achieved through various methods, a common one being the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by N-methylation. For instance, reacting an appropriate β-keto ester with methylhydrazine.

Materials:

-

Appropriate β-keto ester

-

Methylhydrazine

-

Suitable solvent (e.g., Ethanol)

-

Acid or base catalyst as required

Procedure: A general procedure involves the dropwise addition of methylhydrazine to a solution of the β-keto ester in a suitable solvent at a controlled temperature. The reaction mixture is then stirred for a specified time until completion, which can be monitored by Thin Layer Chromatography (TLC). After completion, the product is isolated through extraction and purified, typically by column chromatography.

Step 2: Synthesis of Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

The second step is the regioselective iodination of the pyrazole ring at the 4-position. Various iodinating agents can be employed for this transformation.

Materials:

-

Ethyl 1-methyl-1H-pyrazole-5-carboxylate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

-

Dichloromethane

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.

-

Purify the crude product by silica gel column chromatography if necessary.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[3]

Materials:

-

Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (700 mg, 2.5 mmol)

-

Methanol (MeOH), Water (H₂O), Tetrahydrofuran (THF) solvent mixture (1:1:1, 15 mL)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.05 g, 25 mmol)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (700 mg, 2.5 mmol) in a 15 mL solvent mixture of MeOH/H₂O/THF (1:1:1 v/v/v), add lithium hydroxide monohydrate (1.05 g, 25 mmol).[3]

-

Stir the reaction solution at 25 °C for 2 hours.[3]

-

After the reaction is complete, concentrate the mixture under reduced pressure.[3]

-

Adjust the pH of the residue to 4 with 1N HCl.[3]

-

Extract the aqueous phase with ethyl acetate.[3]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.[3]

-

Concentrate the organic layer under reduced pressure to obtain crude this compound.[3]

Quantitative Data

The following table summarizes the key quantitative data for the final step of the synthesis.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate | [3] |

| Product | This compound | [3] |

| Crude Yield | 98% (623.0 mg) | [3] |

| Purity | Used directly in the next step without further purification | [3] |

| Melting Point | 242 °C (lit.) | [3] |

| Molecular Formula | C₅H₅IN₂O₂ | [2] |

| Molecular Weight | 252.01 g/mol | [2] |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the hydrolysis of ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate.

Caption: Workflow for the hydrolysis of the ethyl ester intermediate.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined steps and utilizing the provided quantitative data, researchers can reliably produce this important chemical intermediate for further applications in drug discovery and development. The methodologies described are based on established chemical principles and offer a solid foundation for the successful synthesis of the target compound.

References

An In-depth Technical Guide to 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a halogenated pyrazole derivative with significant potential as a versatile building block in medicinal and agricultural chemistry. Its structural features, particularly the presence of an iodine atom, make it a valuable intermediate for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on the well-established pharmacology of the pyrazole scaffold. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 75092-30-7 | [1][2][3] |

| Molecular Formula | C₅H₅IN₂O₂ | [1][3] |

| Molecular Weight | 252.01 g/mol | [1][3] |

| Melting Point | 242 °C | [1][2][3] |

| Appearance | White to almost white powder/crystal | [1][3] |

| Purity | ≥ 98% (GC) | [1][3] |

| Storage Conditions | Room Temperature | [1][3] |

Synthesis

A general and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate.[2]

Experimental Protocol: Hydrolysis of Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Materials:

-

Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

-

Methanol (MeOH)

-

Water (H₂O)

-

Tetrahydrofuran (THF)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated brine solution

Procedure:

-

To a stirred solution of ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (e.g., 700 mg, 2.5 mmol) in a 1:1:1 solvent mixture of MeOH/H₂O/THF (15 mL), add lithium hydroxide monohydrate (e.g., 1.05 g, 25 mmol).[2]

-

Stir the reaction mixture at 25 °C for 2 hours.[2]

-

Upon completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the organic solvents.[2]

-

Adjust the pH of the aqueous residue to 4 with 1N HCl.[2]

-

Extract the aqueous phase with ethyl acetate.[2]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.[2]

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound. The crude product can often be used in the next step without further purification.[2]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. Numerous derivatives have been synthesized and evaluated as potent anti-inflammatory, analgesic, and anti-cancer agents.[4][5][6][7][8][9][10]

Anti-inflammatory and Analgesic Activity: COX Inhibition

A significant number of pyrazole-containing compounds exhibit their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6][7][11] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain and inflammation. The selective inhibition of COX-2 over the constitutive isoform, COX-1, is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Given its structural similarity to known pyrazole-based COX-2 inhibitors, it is plausible that this compound or its derivatives could exhibit similar inhibitory activity.

Potential Signaling Pathway: COX-2 Mediated Inflammation

Caption: Potential mechanism of action via COX-2 inhibition.

Anticancer Activity: Kinase Inhibition

The pyrazole nucleus is a prominent scaffold in the design of protein kinase inhibitors for cancer therapy.[12][13][14] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole derivatives have been shown to inhibit various kinases, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinase.[5][12][14] The structural features of this compound make it a candidate for derivatization to explore its potential as a kinase inhibitor.

Applications in Research and Development

This compound serves as a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic and agricultural applications.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel anti-inflammatory and anti-cancer agents.[1][3] The iodine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships.

-

Agrochemical Chemistry: This compound is also utilized in the development of new herbicides and fungicides.[1]

Conclusion

This compound is a synthetically accessible and versatile building block with significant promise in the fields of drug discovery and agrochemical research. While direct biological data for this specific compound is limited, the extensive literature on pyrazole derivatives strongly suggests its potential as a precursor to potent anti-inflammatory and anti-cancer agents, likely acting through the inhibition of key enzymes such as COX-2 and various protein kinases. This technical guide provides a solid foundation of its known properties and synthetic methodology, encouraging further investigation into the biological activities of this and related compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 75092-30-7 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide and its elaboration to a COX II inhibitor library by solution-phase suzuki coupling using Pd/C as a solid-supported catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide: 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 75092-30-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a halogenated pyrazole derivative that serves as a key intermediate in the synthesis of complex organic molecules. Its structural features, particularly the presence of an iodine atom and a carboxylic acid moiety on the pyrazole ring, make it a versatile building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the available physicochemical data, a general synthesis protocol, and highlights its potential applications in drug discovery, with a focus on its role in the development of anti-inflammatory and anti-cancer agents. While specific quantitative biological data for this compound is limited in the public domain, this guide extrapolates its potential utility based on the known activities of related pyrazole-containing molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 75092-30-7 | [1][2] |

| Molecular Formula | C₅H₅IN₂O₂ | [1][2] |

| Molecular Weight | 252.01 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 242 °C | [3] |

| Purity | ≥98% (by GC) | [1] |

| Storage | Room temperature, in a dark, inert atmosphere | [4] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound described in the literature is the hydrolysis of its corresponding ethyl ester.

General Synthesis Protocol: Hydrolysis of Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate[3]

This protocol outlines the basic steps for the synthesis of the title compound.

Materials:

-

Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a 1:1:1 (v/v/v) solvent mixture of MeOH, H₂O, and THF.

-

Dissolve ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (e.g., 700 mg, 2.5 mmol) in the solvent mixture (e.g., 15 mL).

-

To the stirred solution, add lithium hydroxide monohydrate (e.g., 1.05 g, 25 mmol).

-

Stir the reaction mixture at 25 °C for 2 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Adjust the pH of the aqueous residue to 4 using 1N HCl.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound. The crude product can often be used in the next step without further purification.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[5] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The iodo-substituent provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse chemical moieties to explore the chemical space around the pyrazole core. The carboxylic acid group offers a site for amide bond formation, esterification, or other modifications to modulate physicochemical properties and target interactions.

Role in the Synthesis of Anti-inflammatory and Anti-cancer Agents

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in public literature, its potential is underscored by the broad biological activities of pyrazole derivatives.[6] Pyrazole-containing compounds have been investigated as inhibitors of various enzymes implicated in inflammation and cancer, such as cyclooxygenases (COX), kinases, and histone deacetylases.

Hypothetical Signaling Pathway Involvement:

The diagram below illustrates a hypothetical scenario where a derivative of this compound could be synthesized to target a generic kinase signaling pathway, which is often dysregulated in cancer.

Caption: Hypothetical drug development pathway targeting a kinase signaling cascade.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its utility is derived from the versatile reactivity of the pyrazole core, enhanced by the presence of iodo and carboxylic acid functional groups. While detailed biological and quantitative data for this specific compound are scarce in the public domain, its structural motifs are present in a wide array of biologically active molecules. This guide serves as a foundational resource for researchers looking to utilize this compound in their synthetic endeavors, with the understanding that further in-house characterization and biological evaluation will be necessary to fully explore its potential.

References

- 1. 4-Iodo-1-methylpyrazole-5-carboxylic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 4-Iodo-1-methylpyrazole-5-carboxylic Acid | 75092-30-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound CAS#: 75092-30-7 [amp.chemicalbook.com]

- 4. The National Planetarium | 360 Virtual Tour [planetarium360.nationalmuseum.gov.ph]

- 5. chemimpex.com [chemimpex.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, a versatile heterocyclic compound. It details the molecule's chemical and physical properties, a standard synthesis protocol, and its significant applications in the fields of pharmaceutical and agrochemical development. The pyrazole ring system is a well-established pharmacophore, and this particular intermediate offers unique reactivity for synthesizing novel bioactive molecules.[1][2]

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1][3] Its key quantitative properties are summarized below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 252.01 g/mol | [1][3] |

| Molecular Formula | C₅H₅IN₂O₂ | [1] |

| CAS Number | 75092-30-7 | [1][4] |

| Melting Point | 242 °C | [1][3][4] |

| Purity | ≥ 98% (GC) | [1][3] |

| Appearance | White to almost white powder/crystal | [1][3] |

| Storage Conditions | Room Temperature | [1][3] |

Synthesis and Experimental Protocols

The compound is typically synthesized from its ethyl ester precursor. The following protocol outlines a general and effective method for its preparation.[4]

Experimental Protocol: Hydrolysis of Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

-

Dissolution: Dissolve ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (e.g., 700 mg, 2.5 mmol) in a 15 mL solvent mixture of MeOH/H₂O/THF (1:1:1 v/v/v).

-

Addition of Base: Add Lithium hydroxide monohydrate (e.g., 1.05 g, 25 mmol) to the stirred solution.

-

Reaction: Stir the reaction solution at 25°C for 2 hours. Monitor the reaction completion.

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Adjust the pH of the remaining aqueous solution to 4 using 1N HCl.

-

Extract the aqueous phase with Ethyl Acetate (EtOAc).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.

-

-

Isolation: Concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can often be used in the next step without further purification.[4]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex bioactive molecules.[1] The presence of both a carboxylic acid group and an iodine atom provides two distinct points for chemical modification, making it a valuable intermediate for chemists.[1][3]

-

Pharmaceutical Development: This compound is frequently utilized in the development of novel pharmaceuticals. Researchers have employed it in the synthesis of potential anti-inflammatory and anti-cancer agents, leveraging the pyrazole core which is a known pharmacophore.[1][3]

-

Agrochemical Chemistry: In the agricultural sector, it is used as an intermediate for creating new herbicides and fungicides. Its structure allows for the development of agents that can effectively modulate biological pathways in pests and weeds, contributing to crop protection.[1][3]

-

Analytical Chemistry: The compound can also be used as a standard in various analytical methods, aiding in the detection and quantification of other substances in complex mixtures.[1][3]

References

Core Technical Guide: 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.

Physicochemical Data

The quantitative properties of this compound are summarized below. This compound is typically a white to off-white crystalline powder.[1][2]

| Property | Value | Source |

| Melting Point | 242 °C | [1][2][3] |

| Molecular Formula | C₅H₅IN₂O₂ | [1] |

| Molecular Weight | 252.01 g/mol | [1] |

| CAS Number | 75092-30-7 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester.[3]

Experimental Protocol: Hydrolysis of Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate [3]

-

Dissolution: A solution of ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (700 mg, 2.5 mmol) is prepared in a 15 mL solvent mixture of methanol, water, and tetrahydrofuran (MeOH/H₂O/THF) in a 1:1:1 ratio.

-

Addition of Base: To the stirred solution, lithium hydroxide monohydrate (1.05 g, 25 mmol) is added.

-

Reaction: The reaction mixture is stirred at 25°C for 2 hours.

-

Work-up:

-

The mixture is concentrated under reduced pressure.

-

The pH is adjusted to 4 with 1N HCl.

-

The aqueous phase is extracted with ethyl acetate (EtOAc).

-

The organic layers are combined, washed with saturated brine, and dried over anhydrous Na₂SO₄.

-

-

Isolation: The solvent is concentrated under reduced pressure to yield the crude this compound (623.0 mg, crude yield 98%). The product can be used in the next step without further purification.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of various bioactive molecules.[1] Its structure, featuring an iodine atom, makes it amenable to further chemical modifications, rendering it a valuable intermediate in the following areas:

-

Pharmaceutical Development: It is utilized in the development of novel pharmaceuticals, particularly in the creation of anti-inflammatory and anti-cancer agents.[1][2] The pyrazole scaffold is a known pharmacophore in many therapeutic agents.

-

Agrochemical Chemistry: This compound is explored for its potential use in developing new herbicides and fungicides.[1]

Experimental Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Spectral Data of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 75092-30-7), a valuable intermediate in pharmaceutical and agrochemical research. Due to the limited availability of publicly accessible, complete experimental spectra for this specific compound, this document combines a documented synthesis protocol with predicted spectral data based on the analysis of its structural features and comparison with related molecules.

Compound Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₅IN₂O₂

-

Molecular Weight: 252.01 g/mol

-

Appearance: White to almost white powder or crystals.[1]

-

Melting Point: 242 °C[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from fundamental principles of spectroscopy and analysis of structurally similar pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.5 | broad singlet | 1H | -COOH | The carboxylic acid proton is expected to be a broad singlet at a very downfield shift, exchangeable with D₂O. |

| ~7.8 | singlet | 1H | H-3 (pyrazole) | The sole proton on the pyrazole ring is anticipated to be a singlet in this region. |

| ~3.9 | singlet | 3H | -NCH₃ | The N-methyl group protons will appear as a singlet. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~162 | -COOH | The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for this functional group. |

| ~145 | C-3 (pyrazole) | The carbon atom bearing the H-3 proton. |

| ~140 | C-5 (pyrazole) | The quaternary carbon attached to the carboxylic acid group. |

| ~65 | C-4 (pyrazole) | The carbon atom bonded to the iodine is expected at a significantly upfield position due to the heavy atom effect. |

| ~38 | -NCH₃ | The N-methyl carbon. |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Notes |

| 2500-3300 (broad) | O-H stretch | Characteristic broad absorption for the carboxylic acid hydroxyl group due to hydrogen bonding. |

| ~1700 | C=O stretch | Strong absorption typical for the carbonyl group of a carboxylic acid. |

| ~1600, ~1470 | C=N, C=C stretch | Aromatic ring stretching vibrations from the pyrazole core. |

| ~1250 | C-O stretch | Associated with the carboxylic acid. |

| ~550 | C-I stretch | A weak absorption in the far-IR region is expected for the carbon-iodine bond. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Ion Assignment | Notes |

| 252 | [M]⁺ | The molecular ion peak is expected. The presence of iodine (¹²⁷I is 100% abundant) will make this peak distinct. |

| 207 | [M - COOH]⁺ | A significant fragment resulting from the loss of the carboxylic acid group (45 Da). |

| 125 | [M - I]⁺ | Loss of the iodine atom (127 Da) would result in a fragment at this m/z value. |

| 80 | [C₄H₅N₂]⁺ | A fragment corresponding to the methylpyrazole ring after the loss of both iodine and the carboxyl group. |

Experimental Protocols

A. Synthesis of this compound

A general procedure for the synthesis involves the hydrolysis of its corresponding ethyl ester.

-

Starting Material: Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate

-

Reagents: Lithium hydroxide monohydrate (LiOH·H₂O), Methanol (MeOH), Tetrahydrofuran (THF), Water (H₂O), 1N Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Saturated brine, Anhydrous sodium sulfate (Na₂SO₄).

Procedure:

-

Dissolve ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a 1:1:1 solvent mixture of MeOH/H₂O/THF.

-

Add lithium hydroxide monohydrate (10 equivalents) to the stirred solution.

-

Stir the reaction mixture at 25 °C for 2 hours, monitoring for completion.

-

Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Adjust the pH of the remaining aqueous solution to 4 using 1N HCl, which will precipitate the carboxylic acid product.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to yield the crude this compound. The crude product can often be used directly in the next step without further purification.

B. General Protocol for Spectral Data Acquisition

The following are generalized protocols for acquiring spectral data for a solid organic compound like the title molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument: A 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans is required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum. A background spectrum of the clean ATR crystal should be collected first.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition: Infuse the sample solution into the ion source. For ESI, the analysis can be done in either positive or negative ion mode. For EI, the sample is typically introduced via a direct insertion probe. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Visualizations

The following diagrams illustrate the synthesis and analysis workflow.

Caption: Synthesis of the title compound via ester hydrolysis.

Caption: General workflow for spectroscopic analysis.

References

The Rising Potential of 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives in Biological Applications: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, renowned for its versatile biological activities. Among the myriad of pyrazole-based building blocks, 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid stands out as a particularly promising starting point for the development of novel therapeutic agents and crop protection solutions. Its unique substitution pattern, featuring a reactive iodine atom, a methyl group, and a carboxylic acid handle, offers a rich platform for chemical diversification and the exploration of new biological frontiers. This technical guide provides an in-depth analysis of the known biological activities, synthetic strategies, and experimental evaluation of derivatives stemming from this core structure, aimed at guiding future research and development endeavors.

Overview of Biological Activities

Derivatives of the pyrazole carboxylic acid core have demonstrated a broad spectrum of biological activities, primarily in the realms of antifungal, herbicidal, and anticancer applications. While specific data on derivatives of this compound is limited in publicly available literature, the extensive research on structurally related pyrazole carboxamides provides a strong indication of their potential.

Antifungal Activity

Pyrazole carboxamides are a well-established class of fungicides that primarily act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[1] This inhibition disrupts the fungal cell's energy production, leading to its death. The 4-iodo-1-methyl-1H-pyrazole-5-carboxamide scaffold is a promising candidate for the development of new SDH inhibitors.

Herbicidal Activity

Substituted pyrazole derivatives have also been explored for their herbicidal properties.[2][3] The mechanism of action for these compounds can vary, but they often target key enzymes in plant metabolic pathways. The structural features of this compound derivatives could be optimized to achieve selective herbicidal activity against various weed species.

Anticancer Activity: Kinase Inhibition

In the field of oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4][5] By blocking the activity of specific kinases, these compounds can halt tumor growth and induce cancer cell death. The this compound core offers a versatile template for designing selective kinase inhibitors.

Quantitative Biological Data

The following table summarizes the biological activity of various pyrazole carboxamide derivatives, providing a comparative reference for the potential efficacy of compounds derived from this compound. It is important to note that these compounds do not share the exact substitution pattern of the core topic but represent the broader class of pyrazole carboxamides.

| Compound Class | Target Organism/Cell Line | Biological Target | Activity (EC50/IC50) | Reference |

| Pyrazole Carboxamides | Rhizoctonia solani | Succinate Dehydrogenase (SDH) | 0.37 µg/mL | [6] |

| Pyrazole Carboxamides | Valsa mali | Succinate Dehydrogenase (SDH) | 1.77 mg/L | [7] |

| Pyrazole Carboxamides | Rhizoctonia solani | Succinate Dehydrogenase (SDH) | 3.79 mg/L | [7] |

| Pyrazole-linked Pyrazolines | EGFR Kinase | Epidermal Growth Factor Receptor (EGFR) | 1.66 µM | [4] |

| 5-Amino-1H-pyrazole-4-carboxamides | FGFR1, FGFR2, FGFR3 | Fibroblast Growth Factor Receptors | 46 nM, 41 nM, 99 nM | [8] |

| 5-Amino-1H-pyrazole-4-carboxamides | NCI-H520, SNU-16, KATO III cancer cells | - | 19 nM, 59 nM, 73 nM | [8] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Cyclin-dependent kinase 2 | Kᵢ = 0.005 µM |

Synthetic and Experimental Protocols

The synthesis of biologically active derivatives from this compound typically involves the formation of an amide bond with a variety of amine-containing fragments. The following sections detail a general synthetic workflow and representative experimental protocols for key biological assays.

General Synthesis of Pyrazole Carboxamide Derivatives

A common synthetic route to pyrazole carboxamides involves the activation of the carboxylic acid, followed by coupling with a desired amine.

Protocol for Acid Chloride Formation:

-

To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

-

Allow the reaction mixture to stir at room temperature or under reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride, which is often used in the next step without further purification.

Protocol for Amide Bond Formation:

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

To this solution, add the desired amine and a base (e.g., triethylamine or pyridine) at 0 °C.

-

Stir the reaction mixture at room temperature until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final pyrazole carboxamide derivative.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a representative method for evaluating the antifungal activity of synthesized compounds.

Protocol:

-

Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.

-

While the medium is still molten, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. A solvent control (DMSO without the compound) and a positive control (a known fungicide) should also be prepared.

-

Pour the PDA containing the test compounds into sterile Petri dishes and allow them to solidify.

-

Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.

-

Incubate the plates at the optimal temperature for the specific fungus (usually 25-28 °C) until the mycelial growth in the control plate reaches the edge of the dish.

-

Measure the diameter of the fungal colony on each plate.

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

-

Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by performing a dose-response analysis.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Protocol:

-

Prepare a reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and ATP.

-

Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (a known kinase inhibitor).

-

Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for the phosphorylated product).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period.

-

Stop the reaction (e.g., by adding a stop solution or by spotting the mixture onto a filter membrane).

-

Detect the amount of phosphorylated substrate. This can be done through various methods, such as autoradiography for radiolabeled ATP, or using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.

-

Quantify the kinase activity and calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentrations.

Signaling Pathway: Targeting the EGFR Pathway in Cancer

Derivatives of pyrazole have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the discovery of new biologically active molecules. The extensive body of research on related pyrazole carboxamides strongly suggests that derivatives of this core will exhibit potent antifungal, herbicidal, and anticancer activities. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 4-iodo-1-methyl-1H-pyrazole-5-carboxamide derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets. Furthermore, elucidation of their precise mechanisms of action will be essential for their development as next-generation therapeutic agents or agrochemicals. The information presented in this technical guide provides a solid foundation for researchers to embark on this exciting area of discovery.

References

- 1. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]

- 8. WO2008095890A3 - Fungicidal mixtures comprising substituted 1-methylpyrazol-4-ylcarboxanilides - Google Patents [patents.google.com]

4-Iodo-1-methyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom, render it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and its critical role in the manufacturing of active pharmaceutical ingredients (APIs), with a particular focus on the synthesis of the blockbuster anticoagulant, Apixaban. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and drug development professionals in leveraging this versatile intermediate.

Introduction

The pyrazole scaffold is a privileged structure in drug discovery, present in numerous approved drugs with a wide array of biological activities.[1] The functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, enabling the optimization of its pharmacological profile. This compound (CAS No. 75092-30-7) has emerged as a key intermediate due to the strategic placement of three key functional groups: a carboxylic acid for amide bond formation, a methyl group on the pyrazole nitrogen, and a synthetically versatile iodine atom at the 4-position, which is amenable to various cross-coupling reactions. This guide will elucidate the synthesis and utility of this important molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 75092-30-7 |

| Molecular Formula | C₅H₅IN₂O₂ |

| Molecular Weight | 252.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 242 °C |

| Purity | ≥98% |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding ethyl ester, ethyl 1-methyl-1H-pyrazole-5-carboxylate. The process involves an iodination step followed by hydrolysis of the ester.

Synthesis of Ethyl 4-Iodo-1-methyl-1H-pyrazole-5-carboxylate

The iodination of the pyrazole ring at the 4-position can be accomplished using various iodinating agents. A common and effective method involves the use of iodine and hydrogen peroxide in an alcoholic solvent.

Experimental Protocol: Iodination

-

Materials: 1,3-dimethylpyrazole, Iodine, 25% Hydrogen peroxide, Ethanol, Water.

-

Procedure:

-

To a reaction flask containing a solution of 1,3-dimethylpyrazole (1.04 mol) in a mixture of water (800 mL) and ethanol (400 mL), add iodine (0.52 mol) in portions at room temperature with stirring.

-

After the addition of iodine, cool the mixture to 15-20 °C and add 25% hydrogen peroxide (0.624 mol) dropwise, maintaining the temperature within this range.

-

Stir the reaction mixture at room temperature for 20 hours.

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, the product, ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, can be isolated and purified using standard work-up and crystallization procedures.

-

Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.

Experimental Protocol: Hydrolysis

-

Materials: Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, Lithium hydroxide monohydrate, Methanol, Tetrahydrofuran (THF), Water, 1N Hydrochloric acid, Ethyl acetate, Anhydrous sodium sulfate, Saturated brine.

-

Procedure:

-

Dissolve ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (700 mg, 2.5 mmol) in a 1:1:1 mixture of MeOH/H₂O/THF (15 mL).

-

To the stirred solution, add lithium hydroxide monohydrate (1.05 g, 25 mmol).

-

Stir the reaction mixture at 25 °C for 2 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Adjust the pH of the aqueous residue to 4 with 1N HCl.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to yield crude this compound. A crude yield of approximately 98% (623.0 mg) can be expected, and the product is often used in the next step without further purification.

-

Application in Pharmaceutical Synthesis: The Case of Apixaban

This compound is a crucial intermediate in the synthesis of Apixaban, a direct Factor Xa inhibitor used as an anticoagulant. The synthesis involves the coupling of the pyrazole core with a substituted aniline derivative, followed by the formation of the final carboxamide.

Synthesis of Apixaban Intermediate

The carboxylic acid is typically converted to its ethyl ester, ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate, which then undergoes a series of reactions to form a key tricyclic intermediate of Apixaban.

Experimental Workflow: Synthesis of Apixaban Intermediate

Caption: Synthetic workflow for Apixaban from the pyrazole intermediate.

Final Amidation to Apixaban

The final step in the synthesis of Apixaban is the amidation of the ester precursor. This is typically achieved by treating the ester with ammonia.

Experimental Protocol: Amidation to Apixaban

-

Materials: Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Apixaban ester precursor), Formamide, Sodium methoxide, Isopropanol.

-

Procedure:

-

React the Apixaban ester precursor with formamide in the presence of sodium methoxide in isopropanol.

-

The reaction yields Apixaban, which can be purified by crystallization from a suitable solvent system such as methanol, or a mixture of dichloromethane and methanol followed by isopropanol.

-

Mechanism of Action of Apixaban: Inhibition of the Coagulation Cascade

Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa (FXa), a critical enzyme in the coagulation cascade. By inhibiting FXa, Apixaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing thrombin generation and subsequent fibrin clot formation.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X.

Signaling Pathway: The Coagulation Cascade and Apixaban's Point of Intervention

Caption: The coagulation cascade and the inhibitory action of Apixaban on Factor Xa.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecules, most notably the anticoagulant Apixaban. The detailed protocols and pathways provided in this guide are intended to facilitate further research and development in the field of medicinal chemistry, underscoring the importance of this key building block in the creation of life-saving therapeutics.

References

The Lynchpin of Modern Fungicides: A Technical Guide to 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic Acid in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid has emerged as a critical building block in the synthesis of a powerful class of agrochemicals: the pyrazole carboxamide fungicides. These fungicides are highly effective succinate dehydrogenase inhibitors (SDHIs), playing a pivotal role in modern crop protection by disrupting the mitochondrial respiration of pathogenic fungi. This technical guide provides an in-depth analysis of the role of this compound in the synthesis of these vital agricultural compounds. It includes detailed experimental protocols, a comprehensive summary of quantitative data on the efficacy of derived fungicides, and visualizations of the synthetic pathways and the biochemical mechanism of action.

Introduction: The Significance of the Pyrazole Carboxamide Core

The pyrazole carboxamide scaffold is a cornerstone of numerous contemporary fungicides. Its significance lies in its ability to effectively inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain of fungi.[1][2] By blocking SDH, these fungicides effectively halt cellular energy production, leading to the death of the fungal pathogen.[1][2] this compound serves as a versatile and reactive intermediate, enabling the construction of a diverse range of pyrazole carboxamide derivatives with high efficacy and specificity.[3]

Synthesis of Pyrazole Carboxamide Fungicides: The Central Role of the Iodo-Pyrazole Intermediate

The synthesis of pyrazole carboxamide fungicides typically involves the amidation of this compound or its activated derivatives (e.g., acyl chloride) with a selected amine moiety. The iodine atom at the 4-position of the pyrazole ring is not always a part of the final fungicidal molecule but its presence in the precursor is strategic for certain synthetic routes. However, the core structure of many commercial fungicides is based on a substituted pyrazole carboxylic acid.

General Synthetic Pathway

The overall synthetic strategy involves the coupling of the pyrazole carboxylic acid core with a tailored aniline or other amine-containing fragment. This modular approach allows for the systematic modification of the amine component to optimize the fungicidal spectrum, potency, and pharmacokinetic properties of the final product.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole carboxylic acids represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and agrochemicals. This technical guide focuses on the core molecule, 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid, and its analogs. We provide a comprehensive overview of its synthesis, physicochemical properties, and known biological activities, with a particular emphasis on its potential as an anticancer and anti-inflammatory agent. Detailed experimental protocols, quantitative biological data for analogous compounds, and insights into relevant signaling pathways are presented to facilitate further research and development in this area.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a variety of commercially available pharmaceuticals. The functionalization of the pyrazole ring allows for the fine-tuning of physicochemical and pharmacological properties. This compound is a key intermediate in the synthesis of a diverse range of bioactive molecules. The presence of the iodine atom at the 4-position offers a reactive handle for various cross-coupling reactions, enabling the generation of libraries of analogs for structure-activity relationship (SAR) studies. This guide aims to consolidate the current knowledge on this core molecule and its derivatives, providing a valuable resource for researchers in the field.

Physicochemical Properties of the Core Compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 75092-30-7 |

| Molecular Formula | C₅H₅IN₂O₂ |

| Molecular Weight | 252.01 g/mol |

| Melting Point | 242 °C |

| Appearance | White to almost white powder/crystal |

Synthesis of this compound and Analogs

The synthesis of this compound typically involves a multi-step process, starting from the construction of the pyrazole ring, followed by iodination and subsequent functional group manipulations.

Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate (Precursor)

A common route to the pyrazole core involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol:

-

Reaction: To a solution of ethyl 2,4-dioxovalerate in a mixture of ethanol and acetic acid at 0 °C, hydrazine monohydrate is added dropwise.

-

The reaction mixture is then stirred at room temperature for several hours.

-

Work-up: The reaction mixture is poured into water, neutralized with a saturated aqueous solution of sodium bicarbonate, and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.[1]

-

N-methylation: The resulting pyrazole is then N-methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Iodination of the Pyrazole Ring

The introduction of an iodine atom at the C4 position of the pyrazole ring can be achieved through electrophilic iodination.

Experimental Protocol:

-

Reaction: The N-methylated pyrazole ester is dissolved in a suitable solvent, such as dichloromethane.

-

An iodinating agent, such as iodine monochloride (ICl), is added in the presence of a mild base like lithium carbonate (Li₂CO₃) to neutralize the generated HCl.[1]

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent.

-

The organic layer is washed with brine, dried, and concentrated to yield the crude ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate.

-

Purification is typically performed by column chromatography.

Hydrolysis to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

-

Reaction: Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is dissolved in a mixture of methanol, tetrahydrofuran, and water.

-

An excess of lithium hydroxide monohydrate is added, and the mixture is stirred at room temperature for approximately 2 hours.

-

Work-up: The organic solvents are removed under reduced pressure. The aqueous residue is acidified to pH 4 with 1N HCl, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried to afford this compound.

The following diagram illustrates the general synthetic workflow:

Biological Activities and Potential Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. While specific data for this compound is limited in publicly available literature, the activities of analogous compounds provide valuable insights into its potential mechanisms of action.

Anticancer Activity

Many pyrazole-containing compounds have demonstrated potent anticancer activity through various mechanisms. One emerging target for pyrazole derivatives is succinate dehydrogenase (SDH) , a key enzyme in both the citric acid cycle and the electron transport chain.

Proposed Signaling Pathway: SDH Inhibition in Cancer

Inhibition of SDH by pyrazole derivatives can lead to the accumulation of succinate. This accumulation can, in turn, inhibit prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival, creating a "pseudohypoxic" state that can, paradoxically, be detrimental to some cancer cells. Furthermore, SDH inhibition can lead to an increase in reactive oxygen species (ROS), which can induce apoptosis.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Experimental Protocol: In Vitro COX Inhibition Assay

-

Principle: The ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes is measured.

-

Procedure:

-

Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound at various concentrations.

-

Arachidonic acid is added to initiate the reaction.

-

The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA).

-

-

Data Analysis: The IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is calculated.

Analogs and Structure-Activity Relationships (SAR)

The biological activity of pyrazole carboxylic acids can be significantly influenced by the nature and position of substituents on the pyrazole ring and the carboxylic acid moiety.

Table of Analogs and their Biological Activity

| Compound | Structure | Biological Activity | IC₅₀/MIC | Reference |

| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | Selective COX-2 Inhibitor | COX-2: 0.04 µM | Commercial Drug |

| Compound 33 | Indole derivative linked to pyrazole | CDK2 Inhibitor | CDK2: 0.074 µM | [2] |

| Compound 24 | 1H-pyrazolo[3,4-d]pyrimidine derivative | EGFR Inhibitor | A549 cells: 8.21 µM | [2] |

| Compound 53 | 5-alkylated selanyl-1H-pyrazole derivative | EGFR/VEGFR-2 Inhibitor | HepG2 cells: 15.98 µM | [2] |

| Compound 4 | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Anti-inflammatory | - | [3] |

| N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives | Carboxamide derivatives of pyrazole | Antimicrobial | - | [4] |

Structure-Activity Relationship Insights

-

Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring is crucial for activity. Small alkyl groups like methyl are common.

-

Substitution at C4: The presence of a halogen, such as iodine, at the C4 position provides a valuable synthetic handle for creating analogs through cross-coupling reactions. The electronic and steric properties of the C4 substituent can significantly impact binding to biological targets.

-

Carboxylic Acid Moiety: The carboxylic acid group is often important for interacting with active sites of enzymes. It can be converted to esters or amides to create prodrugs or to modulate the compound's properties.

Conclusion

This compound is a versatile building block with significant potential for the development of novel therapeutic agents and agrochemicals. This technical guide has provided a comprehensive overview of its synthesis, properties, and the biological activities of its analogs. The proposed mechanism of action through the inhibition of succinate dehydrogenase in cancer cells highlights a promising avenue for further investigation. The detailed experimental protocols and SAR insights provided herein are intended to serve as a valuable resource for researchers aiming to explore the full potential of this important class of molecules. Further studies are warranted to elucidate the specific biological targets and signaling pathways of this compound and to synthesize and evaluate a broader range of its derivatives.

References

- 1. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic Acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.[1][2][3]

The pyrazole scaffold is a privileged structure in drug discovery, and the ability to introduce diverse aryl and heteroaryl substituents at the 4-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships (SAR).[4] This document offers detailed experimental protocols, data on reaction conditions, and diagrams to facilitate the successful implementation of this chemistry in a research setting.

Data Presentation

The following tables summarize quantitative data for Suzuki coupling reactions of 4-iodo-1-methyl-1H-pyrazole derivatives. While specific data for the carboxylic acid derivative is limited, the data for the closely related 4-iodo-1-methyl-1H-pyrazole provides a strong starting point for reaction optimization.

Table 1: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole with Various Boronic Acids [5]

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 95 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 92 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 90 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (2.5:1) | 90 | 5-12 | 88 |

| 3-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | Not Specified | 61 |

Table 2: Conventional Heating Suzuki Coupling of Iodopyrazole Derivatives [5]

| Pyrazole Derivative | Catalyst System (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield |

| N-protected 4-iodopyrazole | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Not Specified | Good to Excellent |

| 4-Iodo-1H-pyrazole derivative | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Not Specified |

Experimental Protocols

The presence of a carboxylic acid group on the pyrazole ring can influence the Suzuki coupling reaction, potentially by coordinating to the palladium catalyst and inhibiting its activity.[6] To address this, two primary strategies are proposed:

-

Direct Coupling with Excess Base: Utilizing a sufficient excess of a suitable base can neutralize the acidic proton of the carboxylic acid and facilitate the catalytic cycle.

-

Protection-Coupling-Deprotection: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the Suzuki coupling, followed by a subsequent hydrolysis step to regenerate the carboxylic acid.

Protocol 1: Proposed Microwave-Assisted Suzuki Coupling of this compound (Direct Method)

This protocol is adapted from a successful procedure for the analogous 4-iodo-1-methyl-1H-pyrazole and is modified to account for the carboxylic acid functionality.[5]

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium carbonate (Cs₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Microwave vial (10 mL)

-

Magnetic stir bar

Procedure:

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.) and the desired arylboronic acid (0.6 mmol, 1.2 equiv.).

-

Add cesium carbonate (1.5 mmol, 3.0 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 2 mol%).

-

Add 3 mL of DME and 1.2 mL of degassed water.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at 100-120 °C for 10-30 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Two-Step Procedure: Esterification, Suzuki Coupling, and Saponification

This approach involves the protection of the carboxylic acid as an ester, followed by the Suzuki coupling and subsequent deprotection.

Step 2a: Esterification of this compound

Materials:

-

This compound

-

Methanol or Ethanol (anhydrous)

-

Thionyl chloride (SOCl₂) or a catalytic amount of sulfuric acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir bar

Procedure:

-

Suspend this compound (1.0 mmol) in anhydrous methanol or ethanol (10 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 mmol, 1.2 equiv.).

-

Remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding ester, which can be used in the next step without further purification.

Step 2b: Microwave-Assisted Suzuki Coupling of the Methyl/Ethyl Ester

Follow Protocol 1, using the synthesized ester as the starting material and 2.5 equivalents of cesium carbonate.

Step 2c: Saponification of the Ester

Materials:

-

The product from Step 2b

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ester (1.0 mmol) in a mixture of THF or methanol (10 mL) and water (2 mL).

-

Add LiOH (2.0 mmol, 2.0 equiv.) or NaOH (2.0 mmol, 2.0 equiv.).

-

Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) until the reaction is complete (monitor by TLC).

-

Remove the organic solvent under reduced pressure.

-

Dilute the residue with water and acidify with 1M HCl to pH ~3-4.

-

Collect the precipitated product by filtration or extract with ethyl acetate.

-

Wash the solid with water and dry under vacuum. If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Direct Suzuki Coupling

Caption: Workflow for the direct Suzuki coupling of this compound.

Logical Relationship for Protection Strategy

Caption: A two-step approach involving a protection strategy.

References

- 1. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Iodopyrazoles

For Researchers, Scientists, and Drug Development Professionals